molecular formula C23H22BrN3O3 B304238 N-(5-bromopyridin-2-yl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(5-bromopyridin-2-yl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B304238
M. Wt: 468.3 g/mol
InChI Key: AEVMEYWHGGSNEB-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 5-bromo-2-pyridine, 3-methoxybenzaldehyde, and 2-methyl-1,2,3,4-tetrahydroquinoline. The key steps may involve:

    Condensation Reaction: The initial step may involve the condensation of 5-bromo-2-pyridine with 3-methoxybenzaldehyde in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with 2-methyl-1,2,3,4-tetrahydroquinoline under acidic or basic conditions to form the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, solvents, and controlled reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Intercalating into DNA and affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-pyridinyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • N-(5-fluoro-2-pyridinyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness

N-(5-bromopyridin-2-yl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to the presence of the bromine atom in the pyridine ring, which can influence its reactivity and biological activity. The methoxyphenyl group also contributes to its distinct chemical properties and potential interactions with biological targets.

Properties

Molecular Formula

C23H22BrN3O3

Molecular Weight

468.3 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H22BrN3O3/c1-13-20(23(29)27-19-10-9-15(24)12-25-19)21(14-5-3-6-16(11-14)30-2)22-17(26-13)7-4-8-18(22)28/h3,5-6,9-12,21,26H,4,7-8H2,1-2H3,(H,25,27,29)

InChI Key

AEVMEYWHGGSNEB-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)NC4=NC=C(C=C4)Br

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)NC4=NC=C(C=C4)Br

Origin of Product

United States

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